molecular formula C4H4N2OS2 B050872 5-Mercaptothiazole-4-carboxamide CAS No. 120405-07-4

5-Mercaptothiazole-4-carboxamide

Cat. No. B050872
M. Wt: 160.2 g/mol
InChI Key: JZOLGNBHMMPCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Mercaptothiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazole derivative that possesses a thiol group, which makes it an excellent candidate for various biological and biochemical studies.

Mechanism Of Action

The mechanism of action of 5-Mercaptothiazole-4-carboxamide is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting oxidative stress. It also interacts with proteins and enzymes, modulating their activity. The thiol group in the compound is responsible for its antioxidant and anti-inflammatory properties.

Biochemical And Physiological Effects

5-Mercaptothiazole-4-carboxamide has been shown to have various biochemical and physiological effects. It can reduce inflammation and oxidative stress, which are implicated in various diseases. It can also induce apoptosis in cancer cells, inhibiting their growth. The compound has been shown to have a protective effect on the liver and kidneys, reducing damage caused by toxins.

Advantages And Limitations For Lab Experiments

5-Mercaptothiazole-4-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods. However, the compound is not very soluble in water, which can limit its use in certain experiments. It also has a strong odor, which can be unpleasant.

Future Directions

For research include the development of new analogs and the investigation of its mechanism of action.

Synthesis Methods

The synthesis of 5-Mercaptothiazole-4-carboxamide involves the reaction of 2-aminothiazole with carbon disulfide and potassium hydroxide. The resulting intermediate is then reacted with chloroacetic acid to yield the final product. The reaction mechanism involves the formation of a thiazole ring and the addition of a carboxamide group to the thiol group. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-Mercaptothiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the growth of bacteria and fungi. The compound has been tested in various in vitro and in vivo models, demonstrating promising results.

properties

CAS RN

120405-07-4

Product Name

5-Mercaptothiazole-4-carboxamide

Molecular Formula

C4H4N2OS2

Molecular Weight

160.2 g/mol

IUPAC Name

5-sulfanyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C4H4N2OS2/c5-3(7)2-4(8)9-1-6-2/h1,8H,(H2,5,7)

InChI Key

JZOLGNBHMMPCCH-UHFFFAOYSA-N

SMILES

C1=NC(=C(S1)S)C(=O)N

Canonical SMILES

C1=NC(=C(S1)S)C(=O)N

synonyms

4-Thiazolecarboxamide,5-mercapto-(9CI)

Origin of Product

United States

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